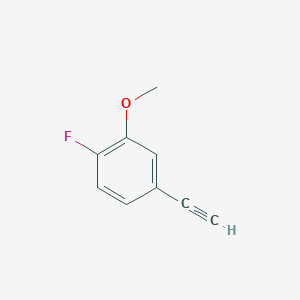![molecular formula C12H20O2Si B2359930 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol CAS No. 80180-46-7](/img/structure/B2359930.png)
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol
Descripción general
Descripción
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol is a chemical compound with the molecular formula C16H28O2Si. It is a derivative of phenol, where the hydroxyl group is substituted with a tert-butyl dimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for phenols due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol typically involves the reaction of phenol with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of reagents and the simplicity of the reaction setup .
Análisis De Reacciones Químicas
Types of Reactions
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol undergoes various chemical reactions, including:
Deprotection: The TBDMS group can be removed under acidic or basic conditions to regenerate the free phenol.
Common Reagents and Conditions
Deprotection: Common reagents include tetrabutylammonium fluoride (TBAF) in THF or acidic conditions using acetic acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Deprotection: The major product is the free phenol.
Substitution: Depending on the electrophile, products can include brominated or nitrated phenols.
Aplicaciones Científicas De Investigación
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol is utilized in various scientific research applications:
Organic Synthesis: Used as a protecting group for phenols to prevent unwanted reactions during multi-step synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Used in the preparation of functionalized materials and polymers.
Mecanismo De Acción
The primary mechanism of action for 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol involves the protection of the phenol group. The TBDMS group stabilizes the phenol, preventing it from participating in reactions until the protecting group is removed. This allows for selective reactions to occur on other functional groups in the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-(1,1-dimethylethyl)-: Similar structure but lacks the silyl protecting group.
Phenol, 2,4-bis(1,1-dimethylethyl)-: Contains two tert-butyl groups instead of the silyl group.
Uniqueness
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol is unique due to its silyl protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in organic synthesis where selective protection and deprotection of phenols are required .
Propiedades
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTNVXUTAZVSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80180-46-7 | |
| Record name | 2-[(tert-butyldimethylsilyl)oxy]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2359851.png)

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid](/img/structure/B2359858.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2359859.png)


![2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2359862.png)



![(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol](/img/structure/B2359868.png)
